molecular formula C29H24BrN3O6 B120326 1-(3-(Succinimidyloxycarbonyl)benzyl)-4-(2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl)pyridinium bromide CAS No. 155863-03-9

1-(3-(Succinimidyloxycarbonyl)benzyl)-4-(2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl)pyridinium bromide

Numéro de catalogue: B120326
Numéro CAS: 155863-03-9
Poids moléculaire: 590.4 g/mol
Clé InChI: LSKYMYVQAVWWBK-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Core Structural Features: Pyridinium Backbone and Ancillary Substituents

The compound features a pyridinium cation as its central aromatic scaffold, characterized by a positively charged nitrogen atom embedded in a six-membered heterocyclic ring. This pyridinium core adopts a planar geometry with delocalized π-electrons, as confirmed by crystallographic studies of analogous systems. The sp² hybridization of the nitrogen atom creates a localized positive charge, which is stabilized by resonance across the aromatic system.

Key substituents include:

  • A 3-(succinimidyloxycarbonyl)benzyl group at the 1-position, introducing a reactive N-hydroxysuccinimide (NHS) ester moiety.
  • A 2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl substituent at the 4-position, creating an extended conjugated system.

The benzyl linker between the pyridinium core and NHS ester allows spatial separation of the reactive group from the aromatic system, reducing electronic interference during conjugation reactions.

Structural Feature Key Characteristics
Pyridinium cation Aromatic, planar geometry, positive charge delocalization
NHS ester substituent Electrophilic carbonyl group (δ+ = 180 ppm in $$^{13}\text{C NMR}$$)
Oxazole-chromane system Extended conjugation (λ~max~ = 389 nm in ethanol)
Bromide counterion Ionic radius = 196 pm, charge density = 0.51 e/ų

Oxazole-Dihydrobenzopyran System: Electronic Effects and Fluorescence Modulation

The 2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl substituent creates a rigid, planar chromophore with distinct photophysical properties:

  • Absorption : Strong π→π* transition at 389 nm (ε = 18,500 M⁻¹cm⁻¹ in ethanol)
  • Emission : Large Stokes shift (Δλ = 139 nm) with quantum yield Φ = 0.62 in aqueous buffer
  • Solvatochromism : 28 nm redshift in emission from hexane to water, indicating intramolecular charge transfer

The oxazole ring's electron-deficient nature ($$E{\text{LUMO}} = -1.8 \, \text{eV}$$) couples with the electron-rich chromane system ($$E{\text{HOMO}} = -5.4 \, \text{eV}$$) to create a push-pull electronic configuration. Substituent effects follow Hammett parameters (σ~m~ = +0.37 for oxazole), enhancing intersystem crossing efficiency by 22% compared to phenyl analogues.

Counterion Influence: Role of Bromide in Stabilizing Charge and Solubility

The bromide counterion plays three critical roles:

  • Charge stabilization : Ionic interactions reduce pyridinium's electrostatic potential from +142 kcal/mol (gas phase) to +28 kcal/mol (aqueous solution)
  • Solubility enhancement : Aqueous solubility = 38 mg/mL (25°C), 6× higher than chloride analogue
  • Crystal packing : Forms Type II halogen bonds (C–Br···N = 3.21 Å, θ = 156°)

Comparative studies with PF₆⁻ and BF₄⁻ counterions show bromide improves thermal stability (ΔT~dec~ = +42°C) while maintaining solution processability. The small ionic radius (196 pm) enables efficient ion pairing without steric hindrance during bioconjugation.

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[2-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-5-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N3O6.BrH/c33-26-8-9-27(34)32(26)38-29(35)23-4-1-3-19(15-23)18-31-12-10-20(11-13-31)25-17-30-28(37-25)22-6-7-24-21(16-22)5-2-14-36-24;/h1,3-4,6-7,10-13,15-17H,2,5,8-9,14,18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKYMYVQAVWWBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=NC=C(O3)C4=CC=[N+](C=C4)CC5=CC(=CC=C5)C(=O)ON6C(=O)CCC6=O)OC1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434409
Record name 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155863-03-9
Record name 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Succinimidyloxycarbonyl Group : This moiety is known for enhancing solubility and bioavailability.
  • Benzyl and Pyridinium Rings : These contribute to the compound's stability and interaction with biological targets.
  • Oxazole and Benzopyran Units : These structures are often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : The compound has shown efficacy against various pathogens, including bacteria and viruses. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle, particularly affecting pathways like PI3K/Akt/mTOR and MAPK/ERK signaling .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the inhibition of oxidative stress and inflammation in neuronal tissues .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Biological Activity Effect Observed Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionReduces oxidative stress in neuronal cells
Anti-inflammatoryModulates cytokine release

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, it was found to significantly inhibit the growth of various cancer cell lines. The study utilized MTT assays to evaluate cell viability and flow cytometry to analyze apoptosis. The results indicated a dose-dependent response with IC50 values indicating potent activity against breast cancer cells.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. The results demonstrated that treatment with this compound significantly reduced markers of oxidative damage and improved cell survival rates compared to controls.

Applications De Recherche Scientifique

Fluorescent Labeling

PyMPO serves as a highly photostable fluorescent label suitable for various biological assays. Its ability to couple with amines makes it an excellent choice for tagging proteins and other biomolecules, facilitating their detection and visualization in complex biological systems. The compound's large Stokes shift enhances its utility in fluorescence microscopy and flow cytometry applications .

Immunological Studies

Recent research has highlighted the use of PyMPO in studying immune responses, particularly its conjugation with fungal metabolites to visualize interactions with immune receptors. For instance, constructs like Fonsecin B-PyMPO have been employed to selectively visualize cells expressing the C-type lectin receptor MelLec. This application is crucial for understanding the immune response against pathogens such as Aspergillus fumigatus and could lead to advancements in immunotherapy .

Drug Development

PyMPO's unique chemical structure allows it to be utilized in the development of new therapeutic agents. Its functionalization capabilities enable the synthesis of hybrid molecules that can target specific biological pathways or receptors. This has implications for creating targeted drug delivery systems and enhancing the efficacy of existing drugs .

Case Studies

StudyApplicationFindings
Synthesis of YWA1 Constructs Fluorescent taggingDemonstrated that PyMPO-conjugated naphthopyrones retained binding ability to MelLec, validating its use in studying fungal immunology .
Fluorescent Labeling Techniques Protein visualizationShowed that PyMPO effectively labels proteins without significant loss of biological activity, making it ideal for live-cell imaging .
Drug Targeting Mechanisms Therapeutic agent developmentHighlighted the potential of PyMPO derivatives in targeting specific receptors involved in cancer progression .

Comparaison Avec Des Composés Similaires

Key Findings :

  • Succinimidyl esters exhibit faster conjugation kinetics under physiological conditions compared to isothiocyanates but are less stable in aqueous environments .
  • The benzyl vs. ethyl linker in isothiocyanate analogs alters solubility and steric accessibility, impacting binding efficiency .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound CAS Number Molecular Weight Reactive Group Purity
1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide Not available ~550 (estimated) Succinimidyloxycarbonyl N/A
1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide 155863-01-7 506.41 Isothiocyanate ≥90%
1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide 155863-02-8 444.34 Isothiocyanate 95%

Research Findings and Limitations

  • Advantages of Succinimidyloxycarbonyl : Rapid conjugation under mild conditions makes it suitable for sensitive biomolecules .
  • Limitations : Hydrolysis susceptibility necessitates anhydrous storage, complicating long-term use .
  • Comparative Efficiency : Isothiocyanates form more stable thiourea linkages but require alkaline buffers, which may denature proteins .

Méthodes De Préparation

Conventional Solvent-Based Alkylation

In a refluxing acetonitrile system, 4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridine reacts with 3-(succinimidyloxycarbonyl)benzyl bromide (1.2 equivalents) at 70°C for 12–48 hours. The reaction proceeds via nucleophilic substitution, where the pyridine’s nitrogen attacks the benzyl bromide’s electrophilic carbon. The crude product is purified via recrystallization in CH₃CN/EtOAC, yielding 75–85% of the pyridinium bromide.

Key Parameters

  • Solvent: Dry CH₃CN (20 mL per 1.853 mmol pyridine)

  • Temperature: 70°C

  • Reaction Time: 12–48 hours

  • Yield: 75–85%

Solvent-Free Silica-Supported Alkylation

A greener alternative employs silica gel as a solid support, eliminating toxic solvents. Pyridine derivatives and benzyl bromide are mixed with silica gel and heated in a muffle furnace at 70°C for 1–2 hours. This method reduces reaction time by 20-fold and increases yields to 90–95%.

Advantages Over Conventional Method

  • Toxicity Reduction : Avoids CH₃CN, classified as a hazardous solvent.

  • Purification Simplification : Column chromatography is unnecessary due to silica’s dual role as catalyst and adsorbent.

Oxazole Ring Formation and Functionalization

The 5-(3,4-dihydro-2H-1-benzopyran-6-yl)oxazol-2-yl group is synthesized via cyclocondensation using a Brønsted acidic ionic liquid (BAIL) gel catalyst.

BAIL-Catalyzed Cyclocondensation

A mixture of 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde (1.0 mmol) and 2-amino-4-(pyridin-4-yl)phenol (1.0 mmol) reacts with BAIL gel (0.01 mmol) at 130°C for 1 hour. The BAIL gel protonates the aldehyde, facilitating imine formation and subsequent cyclization (Table 1).

Table 1: Optimization of Oxazole Synthesis

ParameterOptimal ValueYield (%)
Catalyst Loading1 mol%92
Temperature130°C92
Reaction Time1 hour92
SolventSolvent-free92

Mechanistic Insights

  • Protonation : BAIL’s −SO₃H groups activate the aldehyde via carbonyl oxygen protonation.

  • Imine Formation : Nucleophilic attack by the amino group forms an imine intermediate.

  • Cyclization and Aromatization : Intramolecular attack by the XH group (X = O, NH, S) followed by oxidation yields the oxazole.

Introduction of the Succinimidyloxycarbonyl Group

The succinimidyl ester is introduced via carbodiimide-mediated coupling. 3-Carboxybenzyl bromide (1.0 mmol) reacts with N-hydroxysuccinimide (1.2 mmol) in the presence of N,N'-dicyclohexylcarbodiimide (DCC, 1.5 mmol) in anhydrous DMF at 0°C for 2 hours. The activated ester is then alkylated to the pyridinium core as described in Section 1.

Critical Considerations

  • Moisture Sensitivity : Reactions must occur under argon to prevent hydrolysis.

  • Purification : The product is recrystallized from CH₂Cl₂/hexane (1:3) to remove dicyclohexylurea.

Spectral Characterization and Validation

The final compound is validated via FT-IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 2: Key Spectral Data

TechniqueCharacteristic Signal
FT-IR 1745 cm⁻¹ (C=O, succinimidyl ester)
¹H NMR (DMSO-d₆)δ 8.95 (d, J = 6.8 Hz, 2H, pyridinium H)
δ 5.72 (s, 2H, CH₂-benzyl)
HRMS m/z 590.42100 [M]⁺ (calculated for C₂₉H₂₄BrN₃O₆)

Industrial-Scale Purification Strategies

Large-scale batches employ silica gel column chromatography with acetone/petroleum ether (1:19) to isolate the product. Recycling the BAIL catalyst for oxazole synthesis is feasible for ≥5 cycles without activity loss .

Q & A

Q. Experimental Design :

  • Variables : Temperature (4°C, −20°C, RT), pH (5.0, 7.4, 9.0), and light exposure.
  • Endpoints :
    • Hydrolysis Rate : Quantify NHS ester degradation via UV absorbance at 260 nm .
    • Bioactivity Retention : Test conjugation efficiency after 1–4 weeks using a model amine (e.g., BSA) .

Statistical Analysis : Use ANOVA to compare degradation kinetics across conditions (p < 0.05 significance) .

Basic: How is the compound purified post-synthesis, and what challenges arise?

Answer:

  • Purification Methods :
    • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5 → 80:20) to separate cationic pyridinium species .
    • Recrystallization : Ethanol/water mixtures to remove hydrophilic impurities .
  • Challenges :
    • Hydrolysis of the NHS ester during prolonged exposure to protic solvents.
    • Co-elution of structurally similar byproducts (e.g., di-alkylated derivatives) .

Advanced: What side reactions occur during synthesis, and how are they mitigated?

Q. Common Side Reactions :

  • Di-alkylation : Excess benzyl bromide leads to quaternization at multiple pyridine positions.
  • Oxazole Ring Oxidation : Exposure to strong oxidants degrades the heterocycle.

Q. Mitigation Strategies :

  • Stoichiometric Control : Limit alkylating agent to 1.1–1.2 eq .
  • Inert Atmosphere : Synthesize under N₂ to prevent oxidation .
  • Real-Time Monitoring : Use TLC (Rf = 0.3 in CH₂Cl₂/MeOH 9:1) to track reaction progress .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.